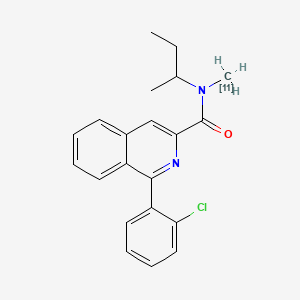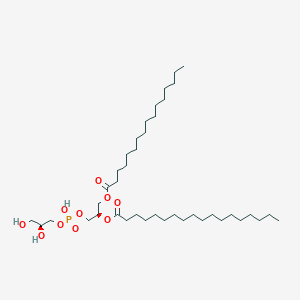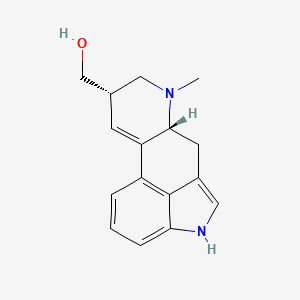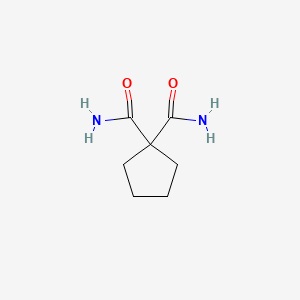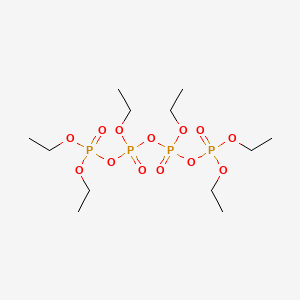
Hexaethyl tetraphosphate
Vue d'ensemble
Description
Hexaethyl tetraphosphate is a yellow liquid which is miscible in water. It is difficult to burn. It is toxic by skin absorption and inhalation. It is a mixture of ethyl phosphates and ethyl pyrophosphate. It decomposes at high temperatures. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier.
Applications De Recherche Scientifique
Inhibition of Cholinesterase
HETP has been found to exert a strong inhibitory effect on both mammalian and insect cholinesterase in vitro and in vivo. This effect suggests that HETP's physiological impacts may be partially due to this enzyme inhibition (DuBois & Mangun, 1947).
Insecticide and Pesticide Applications
Initially recognized for its use as an insecticide, HETP has been noted for its effectiveness in this capacity. It was developed in Germany during World War II and later gained recognition in other countries. Its insecticidal properties arise from its composition, being a mixture of esters, with tetraethyl pyrophosphate as the principal active ingredient (Rohwer et al., 1950).
Agricultural Impact
In agriculture, HETP has been studied for its effects on plant growth, particularly in cotton. High concentrations of HETP can induce malformations in cotton leaves, with these malformations resembling those caused by other chemicals like 2,4-D (Mcilrath, 1950).
Interaction with Plant Enzymes
HETP is also a potent inhibitor of plant acetyl esterase. Its inhibition properties have been observed in both in vitro and in vivo studies, highlighting its significant biochemical impacts on plants (Jansen, Nutting, & Balls, 1947).
Physiological Effects
The physiological effects of HETP have been a subject of study, particularly in relation to its use as an insecticide. It has been observed to cause a syndrome of hyperexcitability, twitching, salivation, and convulsions in toxicity tests. This links back to its role as an anticholinesterase, with notable effects in various test subjects (Burgen et al., 1947).
Dispersing Agent in Industrial Applications
In industry, HETP has been evaluated as a dispersing agent, particularly for deflocculating suspensions. Its efficacy in this role depends on various factors, including the concentration and specific properties of the suspensions involved (Tchillingarian, 1952).
Propriétés
Numéro CAS |
757-58-4 |
|---|---|
Nom du produit |
Hexaethyl tetraphosphate |
Formule moléculaire |
C12H30O13P4 |
Poids moléculaire |
506.25 g/mol |
Nom IUPAC |
diethoxyphosphoryl [diethoxyphosphoryloxy(ethoxy)phosphoryl] ethyl phosphate |
InChI |
InChI=1S/C12H30O13P4/c1-7-17-26(13,18-8-2)23-28(15,21-11-5)25-29(16,22-12-6)24-27(14,19-9-3)20-10-4/h7-12H2,1-6H3 |
Clé InChI |
DAJYZXUXDOSMCG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
SMILES canonique |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
Point d'ébullition |
150 °C (decomposes) |
Color/Form |
Yellow liquid |
Densité |
1.26 to 1.28 at 25 °C/4 °C |
melting_point |
-40 °C |
Autres numéros CAS |
757-58-4 |
Description physique |
Hexaethyl tetraphosphate is a yellow liquid which is miscible in water. It is difficult to burn. It is toxic by skin absorption and inhalation. It is a mixture of ethyl phosphates and ethyl pyrophosphate. It decomposes at high temperatures. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier. |
Durée de conservation |
Hydrolyzes rapidly in aq soln |
Solubilité |
Miscible with water and many organic solvents except kerosene Very soluble in ethanol, acetone and benzene |
Pression de vapeur |
2.1X10-8 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



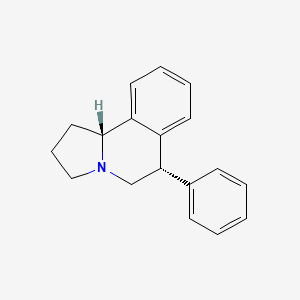
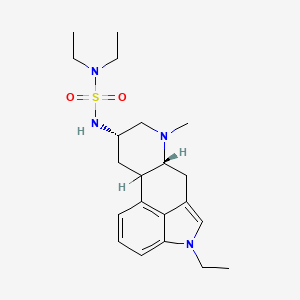
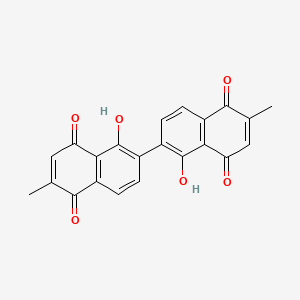
![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)
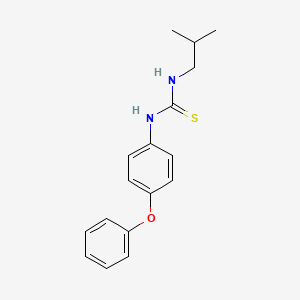
![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)
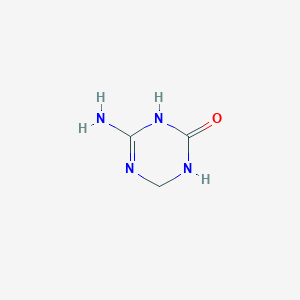
![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)
![4-Bromo-6-[5-(2-fluorophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1221655.png)
